

Application Note: Analysis of 2-Methoxybiphenyl in CDCl₃ using ¹H NMR Spectroscopy

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Compound of Interest

Compound Name: 2-Methoxybiphenyl

Cat. No.: B167064

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **2-Methoxybiphenyl** in deuterated chloroform (CDCl₃). It includes a summary of spectral data, a comprehensive experimental protocol, and graphical representations of the analytical workflow and molecular structure-spectrum correlations.

Introduction

2-Methoxybiphenyl is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structural elucidation is crucial for quality control and reaction monitoring. ¹H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note details the characteristic ¹H NMR spectrum of **2-Methoxybiphenyl** in CDCl₃, providing a reference for researchers in the field.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-Methoxybiphenyl** was acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. The data is summarized in the table below.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
OCH ₃	3.70	Singlet (s)	3H
H-3, H-5	6.90 - 6.98	Multiplet (m)	2H
H-4, H-6, H-3', H-4', H-5'	7.25 - 7.36	Multiplet (m)	5H
H-2', H-6'	7.51	Multiplet (m)	2H

Note: The assignments for the aromatic protons are based on typical chemical shifts and may be interchangeable for protons in similar electronic environments. The data is compiled from publicly available spectral databases.[\[1\]](#)

Experimental Protocol

This section outlines the procedure for preparing a sample of **2-Methoxybiphenyl** and acquiring its ¹H NMR spectrum.

3.1. Materials and Equipment

- **2-Methoxybiphenyl**
- Deuterated chloroform (CDCl₃) with 0.03% TMS
- 5 mm NMR tubes[\[2\]](#)
- Vortex mixer
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

- Weigh approximately 5-10 mg of **2-Methoxybiphenyl** and place it in a clean, dry vial.

- Add approximately 0.6-0.7 mL of CDCl₃ to the vial.^[2]
- Ensure the sample is fully dissolved. Use a vortex mixer if necessary to aid dissolution.
- Transfer the solution into a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.^[2]
- Cap the NMR tube securely.

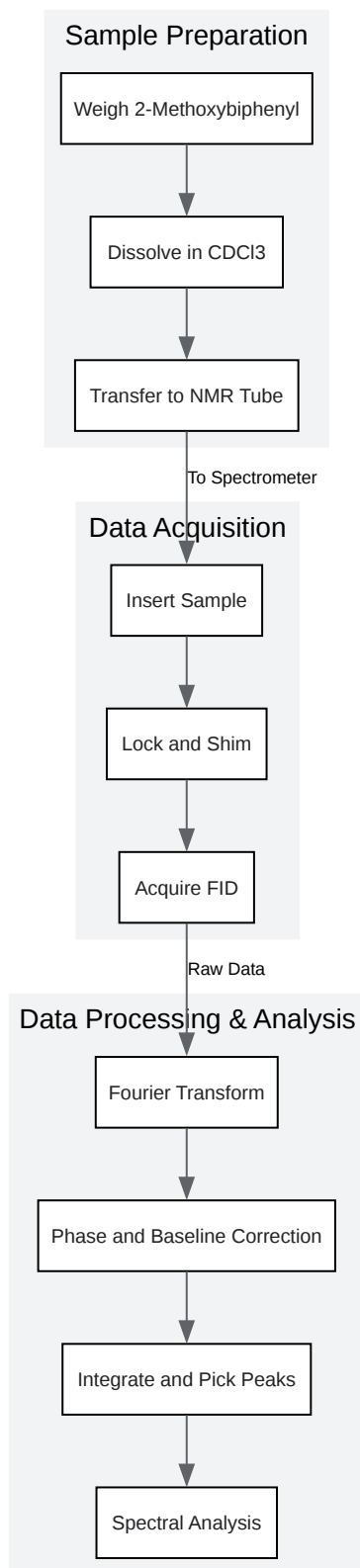
3.3. NMR Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
- Acquire the Free Induction Decay (FID).
- Process the FID using a Fourier transform, followed by phase and baseline correction.
- Integrate the resulting spectrum and pick the peaks.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the ^1H NMR analysis of **2-Methoxybiphenyl**.

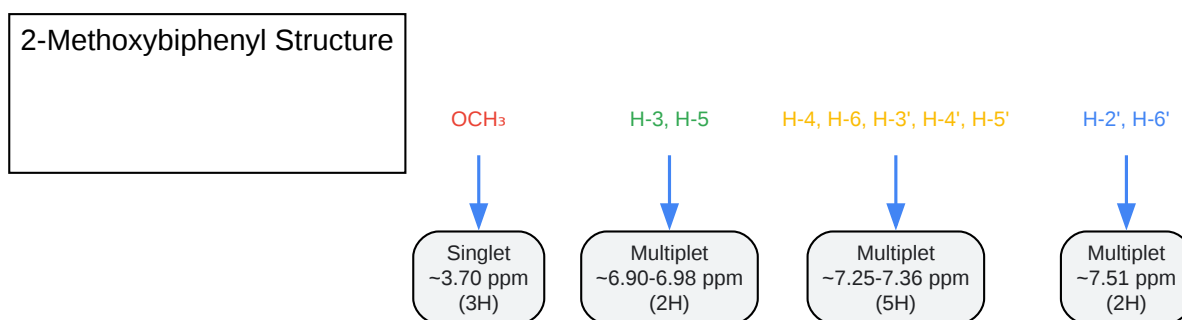


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Caption: Workflow for ^1H NMR analysis of **2-Methoxybiphenyl**.

4.2. Structure-Spectrum Correlation

The diagram below shows the chemical structure of **2-Methoxybiphenyl** with its protons labeled, and indicates the corresponding signals in the ^1H NMR spectrum.



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Caption: Structure-spectrum correlations for **2-Methoxybiphenyl**.

Conclusion

The ^1H NMR spectrum of **2-Methoxybiphenyl** in CDCl_3 provides distinct signals that are consistent with its molecular structure. The characteristic singlet for the methoxy group and the complex multiplets in the aromatic region allow for unambiguous identification of the compound. The data and protocols presented in this application note serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of **2-Methoxybiphenyl** and related compounds.

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References

- 1. 2-METHOXYBIPHENYL(86-26-0) ¹H NMR spectrum [chemicalbook.com]
- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
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